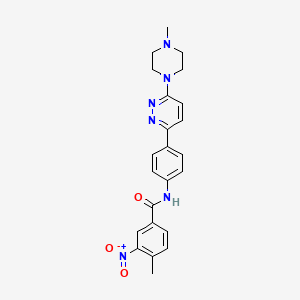

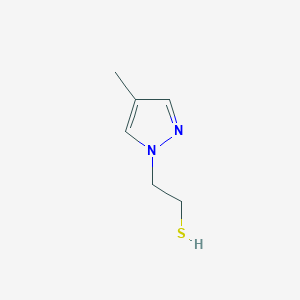

![molecular formula C8H16N2 B2917547 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine CAS No. 2377035-40-8](/img/structure/B2917547.png)

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine , also known by its IUPAC name Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1α,4aβ,8aα)- , is a chemical compound with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol . It belongs to the class of sesquiterpenoids and is structurally related to eudesmane .

Synthesis Analysis

The synthesis of This compound involves the reaction of a related N-alkylpyrrole with hydrazine hydrate, resulting in good yield .

Molecular Structure Analysis

The compound’s structure consists of a bicyclic system, including a pyrrolo[1,2-a]pyrazine ring. The presence of a methyl group at position 7 and a methylene group at position 4 contributes to its unique configuration .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The synthesis and functionalization of pyrrolopyrazine derivatives, including 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine, have been a subject of interest due to their potential applications in medicinal chemistry and material science. Saleh et al. (1993) described the synthesis of bicyclic analogues of piperazine drugs through a 3-fold amino substitution, showcasing a method for creating diverse derivatives of pyrrolopyrazine compounds for further exploration in drug development and other applications (Saleh et al., 1993).

Mechanism of Formation

Milić and Piletić (1984) identified pyrazines, including pyrrolopyrazine derivatives, in the CH2Cl2 extract of a heated reaction mixture, highlighting their significance in the non-enzymic browning reaction and their role in flavor formation in food chemistry (Milić & Piletić, 1984).

Spectroscopic Characterization

Yunus et al. (2011) synthesized a series of 1,3,5-trisubstituted pyrazoles and performed spectroscopic characterization, including pyrrolopyrazine derivatives. This work contributes to the understanding of the structural aspects of pyrrolopyrazine compounds and their potential applications in various fields (Yunus et al., 2011).

Alternative Synthesis Routes

Likhosherstov et al. (1993) explored new routes to synthesize octahydropyrrolo[1,2-a]pyrazine, offering insights into more efficient and accessible methods for producing these compounds, which are fragments of several drugs (Likhosherstov et al., 1993).

Chemical Reactivity and Biological Activity

Navamal et al. (2002) synthesized compounds related to pyrrolopyrazine derivatives to investigate their reactivity with glutathione, aiming to understand their potential biological activities. This research provides a foundation for developing new drugs based on the chemical reactivity of pyrrolopyrazine derivatives (Navamal et al., 2002).

Mecanismo De Acción

Target of Action

Pyrrolopyrazine derivatives have been reported to exhibit antibacterial action, effective against both gram-positive and gram-negative microorganisms .

Biochemical Pathways

Given its antibacterial activity, it may interfere with bacterial cell wall synthesis or other vital processes, leading to bacterial cell death .

Result of Action

Given its antibacterial activity, it likely leads to the death of bacterial cells, thereby helping to clear bacterial infections .

Propiedades

IUPAC Name |

7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-7-4-8-5-9-2-3-10(8)6-7/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUUMULMGOWYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CNCCN2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

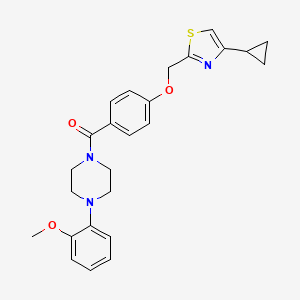

![3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917469.png)

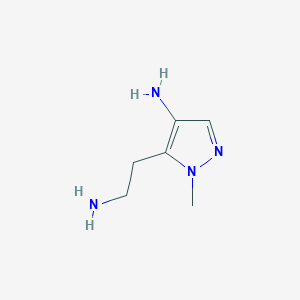

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)

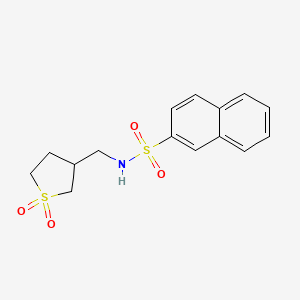

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)

![N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2917487.png)